5β-Androstanedione-d6
Description
5β-Androstanedione-d6 (Etiocholane-3,17-dione-d6) is a deuterated analog of 5β-androstanedione (Etiocholane-3,17-dione), a steroid derivative with a 5β-reduced androstane backbone.
- Molecular Formula: C₁₉H₂₈O₂ (non-deuterated) .
- Structure: Two ketone groups at positions 3 and 17 on the 5β-androstane skeleton .
- Applications: Used as an analytical reference standard in steroid metabolism studies, forensic toxicology, and endocrine research .
The deuterated form (-d6) likely replaces six hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS) due to isotopic labeling, which minimizes interference during quantitative analyses.
Properties
Molecular Formula |
C₁₉H₂₂D₆O₂ |
|---|---|
Molecular Weight |
294.46 |
Synonyms |
5β-Androstane-3,17-dione-d6; Etiocholane-3,17-dione-d6; Etiocholanedione-d6; (5R,8R,9S,10S,13S,14S)-10,13-Dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Chemical Comparisons
Key Observations:
Functional Group Variation :
- 5β-Androstanedione and its deuterated form feature ketone groups, contrasting with 5-androstenediol’s diol groups . This difference impacts their roles in biochemical pathways (e.g., 5β-androstanedione is a key intermediate in bile acid synthesis).
- 6β-Hydrocodol, an opioid metabolite, contains a 6β-hydroxy group and an epoxide ring, making it structurally distinct from androstane derivatives .
Isotopic Labeling :
This compound:
- Analytical Chemistry: Likely used as an internal standard for quantifying endogenous 5β-androstanedione in biological samples (e.g., urine, serum) via LC-MS/MS. Deuterated standards mitigate matrix effects and ion suppression .
- Metabolic Studies : Facilitates tracing androgen metabolism pathways, particularly 5β-reductase activity, which converts testosterone to dihydrotestosterone derivatives .
5-Androstenediol :
- Endocrine Research : A precursor in steroidogenesis, studied for its role in immune modulation and adrenal function.
6β-Hydrocodol :
- Forensic Toxicology : A metabolite of codeine and hydrocodone, critical for differentiating legal vs. illicit opioid use.
Stability and Handling Precautions
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